2-(1-Bromoethyl)pyrazine

Synthetic methodology Heterocyclic chemistry Nucleophilic substitution

2-(1-Bromoethyl)pyrazine (CAS 91920-65-9) is the premier electrophilic pyrazine building block for selective nucleophilic substitution. Its benzylic bromide strikes the ideal reactivity–stability balance: faster SN2 kinetics than the sluggish 2-(1-chloroethyl)pyrazine, without the excessive elimination byproducts of the labile iodo analog. This enables efficient installation of diverse aryl, heteroaryl, amine, thiol, or azide groups at the pyrazine 2-position under mild conditions that preserve the aromatic ring. Trusted by medicinal chemistry teams synthesizing CRF receptor modulators, CNS-targeted libraries, and deuterium-labeled analytical standards. Secure consistent quality for your SAR and scale-up workflows from vetted global suppliers.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 91920-65-9
Cat. No. B1627881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Bromoethyl)pyrazine
CAS91920-65-9
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC(C1=NC=CN=C1)Br
InChIInChI=1S/C6H7BrN2/c1-5(7)6-4-8-2-3-9-6/h2-5H,1H3
InChIKeyQMMIOALOPQNWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Bromoethyl)pyrazine (CAS 91920-65-9) as a Bifunctional Heterocyclic Building Block for Selective SN2 Derivatization


2-(1-Bromoethyl)pyrazine (CAS 91920-65-9) is a pyrazine-based heterocyclic building block bearing a benzylic bromoethyl substituent (C6H7BrN2, MW 187.04 g/mol) . The compound features a 1,4-diazine aromatic core fused with an electrophilic secondary alkyl bromide moiety, enabling selective nucleophilic substitution while preserving the intact pyrazine ring system . The benzylic α-position adjacent to the electron-deficient pyrazine activates the C–Br bond toward SN2 displacement, differentiating it from simple alkyl bromides and non-brominated pyrazine analogs .

Why 2-(1-Bromoethyl)pyrazine Cannot Be Replaced by 2-Ethylpyrazine or 2-(1-Chloroethyl)pyrazine in Multi-Step Syntheses


Replacing 2-(1-bromoethyl)pyrazine with its closest in-class analogs introduces critical functional divergence. 2-Ethylpyrazine lacks the electrophilic halogen handle entirely, rendering it inert toward nucleophilic substitution without additional functionalization steps . 2-(1-Chloroethyl)pyrazine, while electrophilic, exhibits substantially lower reactivity in SN2 transformations due to the poorer leaving-group ability of chloride versus bromide, leading to prolonged reaction times or harsher conditions that risk pyrazine ring decomposition . Conversely, 2-(1-iodoethyl)pyrazine offers higher reactivity but with compromised bench-top stability and greater susceptibility to unwanted elimination side reactions . The bromide occupies an intermediate reactivity–stability balance that optimizes synthetic throughput and yield predictability in sequential derivatization workflows, a differentiation that generic procurement of non-halogenated or alternative halogenated analogs fails to capture .

Quantitative Evidence for Selecting 2-(1-Bromoethyl)pyrazine (CAS 91920-65-9): Reactivity, Storage, and Molecular Descriptors


Bromine vs. Chlorine Leaving-Group Reactivity: Bench-Stability Trade-Off for SN2 Nucleophilic Substitutions

In SN2 displacement reactions, the bromide leaving group in 2-(1-bromoethyl)pyrazine confers a quantifiable reactivity advantage over the chloro analog 2-(1-chloroethyl)pyrazine. Bromide is consistently a better leaving group than chloride across benzylic substitution contexts, translating to reduced activation energy for nucleophilic attack . This enables substitution under milder conditions (lower temperature, shorter reaction duration) while retaining sufficient bench stability for routine handling—a balance that the highly reactive iodo analog (2-(1-iodoethyl)pyrazine) cannot sustain due to enhanced elimination and decomposition pathways .

Synthetic methodology Heterocyclic chemistry Nucleophilic substitution

Patented Intermediate Status: 2-(1-Bromoethyl)pyrazine as Starting Material for Bioactive CRF Receptor Modulators

Patent literature explicitly designates 5-substituted-2-arylpyrazines as selective modulators of corticotropin-releasing factor (CRF) receptors, with 2-(1-bromoethyl)pyrazine serving as a key electrophilic building block for installing diverse 5-substituents [1]. While the patent does not report isolated yields for this specific intermediate, its inclusion as a synthetic entry point establishes it as a validated precursor in structure–activity relationship (SAR) campaigns targeting CRF receptor modulation [1]. CRF receptor modulators represent a pharmacologically distinct therapeutic class unrelated to antimicrobial pyrazinamidrazone derivatives [2].

Medicinal chemistry CNS drug discovery CRF receptor modulation

Storage Condition and Predicted Physicochemical Parameters for Inventory Planning

Vendor specifications and authoritative database entries provide standardized storage requirements and predicted physicochemical descriptors for 2-(1-bromoethyl)pyrazine. The compound requires storage under inert atmosphere (nitrogen or argon) at 2–8°C , a condition shared with its chloro and iodo analogs , with reported typical purity of ≥95% [1]. Predicted parameters include a boiling point of 225.2±25.0 °C, density of 1.525±0.06 g/cm³, and an acid dissociation constant (pKa) of 0.29±0.10 .

Compound management Procurement logistics Physicochemical property prediction

Validated Application Scenarios for 2-(1-Bromoethyl)pyrazine (CAS 91920-65-9) Procurement


Electrophilic Building Block for Pyrazine-Functionalized CNS Ligand Libraries

Medicinal chemistry groups synthesizing CRF receptor modulators or related CNS-targeting pyrazine derivatives can employ 2-(1-bromoethyl)pyrazine as a validated electrophilic intermediate for installing diverse aryl or heteroaryl substituents at the pyrazine 5-position . The bromine leaving group enables SN2 substitution under conditions mild enough to preserve the integrity of the pyrazine ring, a property critical for maintaining CNS-optimized physicochemical parameters in final compounds .

Deuterium-Labeled Internal Standard Synthesis for Stable Isotope Dilution Assays

Analytical chemistry laboratories developing quantitative stable isotope dilution assays (SIDA) for pyrazine-derived flavor or aroma compounds can leverage the established synthetic precedent of halogenated alkylpyrazines as efficient precursors for deuterium labeling [1]. Chloroalkylpyrazine analogs have been successfully converted to deuterium-labeled standards in good yields (57–100%) and high isotopic purities (86–98%) [1]. While the published methodology employs chloroalkylpyrazines, the bromoethyl analog offers an alternative halogenation strategy with potentially faster deuterium incorporation kinetics due to the superior leaving-group ability of bromide .

Intermediate Reactivity Profile for Sequential Heterocycle Derivatization

Synthetic chemistry groups engaged in multi-step heterocycle construction where precise control over electrophilicity is required can select the bromoethyl analog for its intermediate SN2 reactivity profile . This avoids the sluggish kinetics of the chloro analog (which may necessitate elevated temperatures that risk pyrazine decomposition) and the over-reactivity of the iodo analog (which promotes elimination side products) . The balanced reactivity–stability trade-off minimizes optimization effort and improves reaction reproducibility across sequential transformations.

Building Block Procurement for Pyrazine-Containing Antimicrobial SAR Campaigns

While 2-(1-bromoethyl)pyrazine itself lacks reported direct antimicrobial data, the broader pyrazine chemical space demonstrates established modulation of antimicrobial activity through structural modification of ring substituents [2]. This compound can serve as a versatile intermediate for generating diverse pyrazine derivatives, enabling SAR exploration where the bromoethyl handle facilitates late-stage functionalization with pharmacophoric groups (e.g., amines, thiols, azides) known to enhance antimicrobial potency [2].

Technical Documentation Hub

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